molecular formula C68H47N5 B14111546 N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine

N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine

Katalognummer: B14111546
Molekulargewicht: 934.1 g/mol
InChI-Schlüssel: FYBLCAXZJDWQRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core linked to naphthalene and phenyl groups, which contribute to its distinctive chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) typically involves multi-step organic reactions. One common approach is the condensation of naphthylamine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced purification techniques, such as chromatography, are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified electronic and structural properties, which can be tailored for specific applications .

Wissenschaftliche Forschungsanwendungen

N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) stands out due to its unique combination of naphthalene, phenyl, and quinoxaline moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

Eigenschaften

Molekularformel

C68H47N5

Molekulargewicht

934.1 g/mol

IUPAC-Name

N-naphthalen-1-yl-2,3-bis[4-(N-naphthalen-1-ylanilino)phenyl]-N-phenylquinoxalin-6-amine

InChI

InChI=1S/C68H47N5/c1-4-25-53(26-5-1)71(64-34-16-22-48-19-10-13-31-59(48)64)56-41-37-51(38-42-56)67-68(52-39-43-57(44-40-52)72(54-27-6-2-7-28-54)65-35-17-23-49-20-11-14-32-60(49)65)70-63-47-58(45-46-62(63)69-67)73(55-29-8-3-9-30-55)66-36-18-24-50-21-12-15-33-61(50)66/h1-47H

InChI-Schlüssel

FYBLCAXZJDWQRS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)N=C3C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.